2-Chloro-N-heptylethane-1-sulfinamide
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Overview
Description
2-Chloro-N-heptylethane-1-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of the sulfinamide family, which has found various applications in pharmaceuticals, agrochemicals, and polymers due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-heptylethane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of low-cost commodity chemicals and can be performed under mild conditions.
Industrial Production Methods: In an industrial setting, the production of sulfinamides, including this compound, can be scaled up efficiently. The process involves the use of oxidative coupling reactions, which are both environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-heptylethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinamide to sulfonamide.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonamides.
Reduction: Thiols.
Substitution: Various substituted sulfinamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-heptylethane-1-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2-Chloro-N-heptylethane-1-sulfinamide exerts its effects involves the interaction with specific molecular targets. The sulfur-nitrogen bond plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their function .
Comparison with Similar Compounds
Sulfenamides: These compounds have a sulfur-nitrogen bond but differ in their oxidation state.
Sulfonamides: These are more oxidized forms of sulfinamides and have different reactivity profiles.
Thiols: These are the reduced forms and have distinct chemical properties.
Uniqueness: 2-Chloro-N-heptylethane-1-sulfinamide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
89187-67-7 |
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Molecular Formula |
C9H20ClNOS |
Molecular Weight |
225.78 g/mol |
IUPAC Name |
2-chloro-N-heptylethanesulfinamide |
InChI |
InChI=1S/C9H20ClNOS/c1-2-3-4-5-6-8-11-13(12)9-7-10/h11H,2-9H2,1H3 |
InChI Key |
QRWHCHWIJSFRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNS(=O)CCCl |
Origin of Product |
United States |
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